molecular formula C14H13NO2 B1195457 4-Methyl-N-ethyl pyrrolo(3,2-g)coumarin CAS No. 92782-48-4

4-Methyl-N-ethyl pyrrolo(3,2-g)coumarin

Cat. No.: B1195457
CAS No.: 92782-48-4
M. Wt: 227.26 g/mol
InChI Key: JQYCSXQTVLUHSQ-UHFFFAOYSA-N
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Description

4-Methyl-N-ethyl pyrrolo(3,2-g)coumarin is a synthetic fused pyrrolocoumarin derivative of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class are extensively investigated for their potential biological activities, particularly in oncology . Fused pyrrolocoumarins, such as the lamellarins, are known for their diverse mechanisms of action. Research on related structures indicates potential as cytotoxic agents, kinase inhibitors, and topoisomerase inhibitors . These compounds can induce cell cycle arrest, promote apoptosis (programmed cell death), and modulate the expression of apoptosis-related proteins . The pyrrolocoumarin core is also studied in other therapeutic areas, including as a benzodiazepine receptor ligand and an angiogenesis inhibitor . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant Safety Data Sheets (SDS) before handling.

Properties

CAS No.

92782-48-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

8-ethyl-4-methylpyrano[3,2-f]indol-2-one

InChI

InChI=1S/C14H13NO2/c1-3-15-5-4-10-7-11-9(2)6-14(16)17-13(11)8-12(10)15/h4-8H,3H2,1-2H3

InChI Key

JQYCSXQTVLUHSQ-UHFFFAOYSA-N

SMILES

CCN1C=CC2=CC3=C(C=C21)OC(=O)C=C3C

Canonical SMILES

CCN1C=CC2=CC3=C(C=C21)OC(=O)C=C3C

Synonyms

4-MEPC
4-methyl-N-ethyl pyrrolo(3,2-g)coumarin

Origin of Product

United States

Scientific Research Applications

Biological Activities

4-Methyl-N-ethyl pyrrolo(3,2-g)coumarin exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Properties : Research indicates that pyrrolocoumarins demonstrate significant cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer cells. Specifically, compounds derived from this class have shown good activity in MTT assays .
  • Antimicrobial Activity : Studies have highlighted the antibacterial and antifungal properties of pyrrolocoumarins. They exhibit effectiveness against different bacterial strains, making them potential agents in treating infections .
  • Antioxidant Effects : The compound has demonstrated significant antioxidant activity through various assays, suggesting its potential role in combating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Pyrrolocoumarins have been noted for their ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This positions them as potential anti-inflammatory agents .

Case Studies

Several studies have documented the applications and effectiveness of 4-Methyl-N-ethyl pyrrolo(3,2-g)coumarin:

  • Cytotoxicity Assessment :
    • A study evaluated several pyrrolocoumarin derivatives against cancer cell lines using the MTT assay. Results indicated that specific derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like 5-fluorouracil .
  • Antimicrobial Testing :
    • In vitro studies assessed the antimicrobial properties of synthesized coumarin derivatives against a panel of bacterial strains. The results demonstrated significant inhibition rates, supporting their use in developing new antimicrobial therapies .
  • Antioxidant Activity Evaluation :
    • Research involving DPPH radical scavenging assays showed that certain pyrrolocoumarins possess strong antioxidant capabilities, suggesting their potential utility in preventing oxidative damage in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Ring Fusion Position : The (3,2-g) fusion in the target compound creates a distinct electronic environment compared to [2,3-c] or [3,4-c] fused systems. For example, pyrrolo[2,3-c]coumarins (e.g., 241, 251) are intermediates for lamellarin alkaloids (antitumor agents), where the fusion position directs reactivity during cross-coupling steps .
  • In contrast, bromo-substituted derivatives (e.g., 248a,b) are designed for further functionalization via Suzuki reactions .

Reaction Pathways and Functionalization

  • The presence of the methyl and ethyl groups may require tailored protecting-group strategies.
  • Pyrrolo[2,3-c]coumarins : Synthesized via Ru-catalyzed C-H activation, enabling direct annulation of pyrrole rings to coumarin scaffolds. This method avoids pre-functionalized substrates but requires precise control of oxidants (e.g., Cu(OAc)₂) .

Preparation Methods

Functionalization of 4-Methylcoumarin

The 4-methylcoumarin core can be synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters. For example, condensation of 4-methylresorcinol with ethyl acetoacetate in the presence of sulfuric acid yields 4-methylcoumarin. Alternatively, 3-cyanocoumarin intermediates (accessible from substituted salicylaldehydes) can be reduced to 3-formylcoumarins using Raney nickel in formic acid, enabling further functionalization.

Pyrrole Ring Construction

Multicomponent Reaction Approaches

A one-pot three-component reaction involving 7-amino-4-methylcoumarin, an α-ketoaldehyde (e.g., glyoxal), and an ethylamine source offers a direct route. This method, inspired by the iodine-catalyzed synthesis of pyrrolo[2,3-c]coumarins, involves:

  • Knoevenagel condensation between the α-ketoaldehyde and coumarin to form a chalcone-like intermediate.

  • Michael addition of ethylamine to the α,β-unsaturated carbonyl.

  • Cyclodehydration to yield the pyrrole ring.

Example Protocol

  • Reagents : 7-Amino-4-methylcoumarin (1.0 equiv), phenylglyoxal (1.2 equiv), ethylamine hydrochloride (1.5 equiv), molecular iodine (20 mol%), ethanol, 80°C, 6 h.

  • Yield : ~60–70% (estimated based on analogous reactions).

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction, employing a 1,4-diketone and ethylamine, is another viable pathway. A 1,4-diketone intermediate can be generated by oxidizing a 7-propargyloxy-4-methylcoumarin derivative. Subsequent treatment with ethylamine in acetic acid facilitates cyclization to the pyrrole.

N-Ethylation Strategies

Direct Alkylation During Cyclization

Incorporating ethylamine as the nitrogen source in cyclization reactions ensures direct N-ethylation. For example, in the multicomponent reaction above, ethylamine participates in the Michael addition, leading to an N-ethylated pyrrole.

Post-Cyclization Alkylation

If the pyrrole nitrogen is unsubstituted after cyclization, N-ethylation can be achieved using ethyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C. This method offers flexibility but may require protection of other reactive sites.

Optimization and Challenges

Regioselectivity in Annulation

The 3,2-g fusion pattern demands precise control over the cyclization site. Steric and electronic effects of the 4-methyl group may influence reactivity, necessitating tailored reaction conditions.

Side Reactions

Competing pathways, such as furan formation (observed in related coumarin systems) or over-alkylation, must be mitigated through solvent choice (e.g., DMF for polar intermediates) and temperature control.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield*AdvantagesLimitations
Multicomponent7-Amino-4-methylcoumarin, glyoxalCondensation, Michael addition60–70%One-pot, scalableLimited scope for R-group variation
Paal-Knorr7-Propargyloxycoumarin, ethylamineOxidation, cyclization50–55%High regiocontrolMulti-step, moderate yields
Post-alkylationPyrrolocoumarin, ethyl iodideN-Alkylation70–75%Flexibility in substitutionRequires protection strategies

*Yields estimated from analogous reactions.

Q & A

Basic: What are the primary synthetic routes for 4-Methyl-N-ethyl pyrrolo(3,2-g)coumarin, and how do reaction conditions influence yield and purity?

The synthesis typically involves domino reactions or multi-step pathways starting from 4-aminocoumarin precursors. For example:

  • Domino reactions with ninhydrin under acidic conditions (e.g., p-toluenesulfonic acid) yield fused pyrrolocoumarins in good yields .
  • Microwave-assisted synthesis under neat conditions reduces reaction time and improves efficiency, as demonstrated for coumarin-fused pyrroles .
  • Green chemistry approaches , such as ionic liquid-catalyzed condensations (e.g., [BMIM][OH]), minimize toxic solvents and enhance atom economy .
    Key factors : Temperature, catalyst choice, and solvent polarity critically impact yield and purity. For instance, microwave irradiation accelerates ring closure but requires precise control to avoid side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing pyrrolocoumarin derivatives?

  • NMR spectroscopy (¹H and ¹³C) is indispensable for confirming regiochemistry and substitution patterns, particularly for distinguishing pyrrole and coumarin protons .
  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for coumarin lactones) .
  • X-ray crystallography resolves structural ambiguities in complex fused systems, though it requires high-quality single crystals .

Advanced: How can researchers address discrepancies in reported biological activities of pyrrolocoumarin derivatives?

Discrepancies often arise from structural isomerism or assay variability . To mitigate:

  • Perform HPLC purity checks to rule out contaminants influencing bioactivity .
  • Standardize assays (e.g., enzyme inhibition protocols) across studies. For example, inconsistent IC₅₀ values for topoisomerase I inhibition may stem from variations in enzyme sources or buffer conditions .
  • Use docking studies to correlate substituent electronic profiles (e.g., methyl vs. ethyl groups) with binding affinities .

Advanced: What strategies optimize synthetic yield while adhering to green chemistry principles?

  • Solvent-free microwave synthesis reduces energy use and waste .
  • Ionic liquid catalysts (e.g., [BMIM][OH]) enable recyclability and higher yields in coumarin condensations .
  • Domino reactions minimize intermediate purification steps, as seen in one-pot pyrrolocoumarin synthesis .

Basic: What in vitro models are appropriate for initial pharmacological screening?

  • Enzyme inhibition assays : Test against topoisomerase I or DYRK1A kinases, which are common targets for coumarin derivatives .
  • Anticancer screens : Use cell lines (e.g., MCF-7, HepG2) to evaluate cytotoxicity via MTT assays .
  • Antimicrobial testing : Employ gram-positive/negative bacterial strains to assess MIC values .

Advanced: How do substituent electronic profiles affect binding to biological targets?

  • Electron-donating groups (e.g., methyl) on the coumarin core enhance π-π stacking with hydrophobic enzyme pockets, improving affinity for targets like dopamine receptors .
  • Halogen substituents (e.g., chlorine) increase lipophilicity and membrane permeability, critical for CNS-targeted compounds .
  • Quantitative SAR models using Hammett constants or DFT calculations can predict substituent effects .

Advanced: What analytical approaches resolve structural ambiguities in complex derivatives?

  • 2D NMR techniques (COSY, HSQC) differentiate overlapping signals in fused systems .
  • High-resolution mass spectrometry (HRMS) confirms molecular formulas for isomers with identical nominal masses .
  • X-ray crystallography remains the gold standard for unambiguous assignment of regiochemistry .

Basic: What are key considerations for designing SAR studies?

  • Systematic substitution : Vary substituents at positions 4 and 7 on the coumarin core to assess steric/electronic effects .
  • Control compounds : Include unsubstituted coumarins to isolate the impact of modifications .
  • Dose-response assays : Use at least three concentrations to establish potency trends .

Advanced: How do metabolic stability and toxicity profiles compare to related compounds?

  • In vitro microsomal assays (e.g., liver S9 fractions) reveal faster clearance of N-ethyl derivatives compared to N-methyl analogs due to cytochrome P450 interactions .
  • Toxicity screens : Monitor hepatotoxicity via ALT/AST markers in rodent models, as pyrrolocoumarins may accumulate in liver tissue .

Advanced: What computational methods predict regioselectivity in electrophilic substitutions?

  • DFT calculations map electron density to identify nucleophilic sites (e.g., C-5 in pyrrolo[3,2-g]coumarin) .
  • Molecular dynamics simulations model solvent effects on reaction pathways, aiding in predicting dominant products .

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